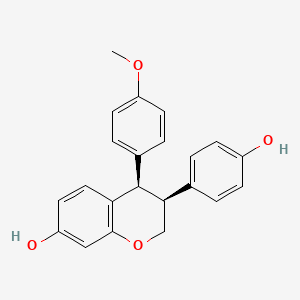
Triphen diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphen diol can be synthesized through various chemical reactions involving phenol derivatives. One common method involves the reaction of phenol with formaldehyde and subsequent reduction to form the diol. The reaction conditions typically include acidic or basic catalysts to facilitate the formation of the diol structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where phenol and formaldehyde are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Triphen diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: This compound can participate in substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Triphen diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly against pancreatic cancer and cholangiocarcinoma.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
Triphen diol exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both caspase-dependent and caspase-independent pathways, leading to programmed cell death. The compound targets various molecular pathways involved in cell survival and apoptosis, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness
Triphen diol is unique due to its dual mechanism of inducing apoptosis through both caspase-mediated and caspase-independent pathways. This dual action makes it particularly effective against certain types of cancer cells, such as those in pancreatic cancer and cholangiocarcinoma .
Propiedades
Fórmula molecular |
C22H20O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1 |
Clave InChI |
KQCJZAUNKSGEFM-IFMALSPDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


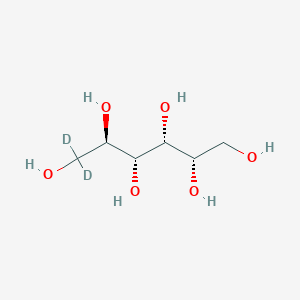
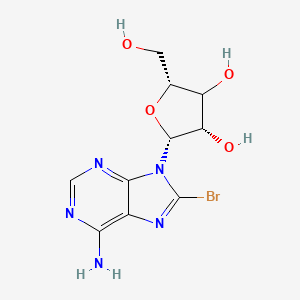
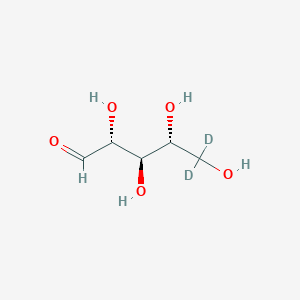
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
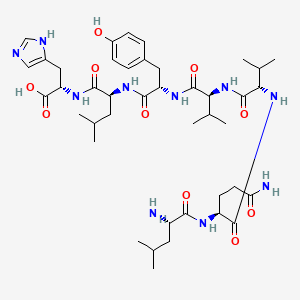
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
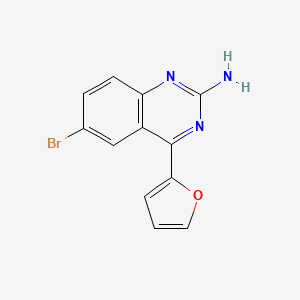
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

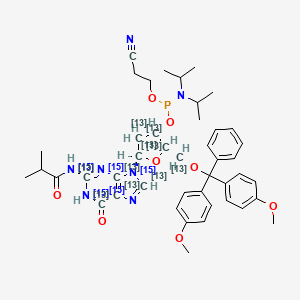
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)

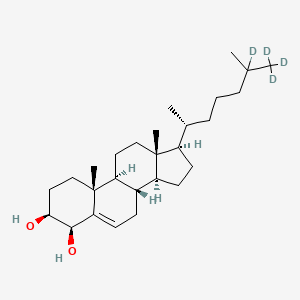
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
